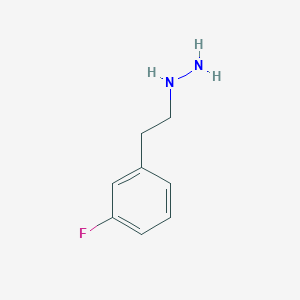
(3-Fluorophenethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenethyl)hydrazine: is an organic compound with the molecular formula C8H11FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 3-fluorophenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenethyl)hydrazine typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluorophenethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Azines and other nitrogen-containing compounds.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: (3-Fluorophenethyl)hydrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent probes and other materials .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules .
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. It is also used as an intermediate in the synthesis of various chemicals .
Mécanisme D'action
The mechanism of action of (3-Fluorophenethyl)hydrazine involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor or activator of enzymes, depending on the specific target and conditions. The compound can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. It can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
3-Fluorophenylhydrazine: Similar structure but lacks the ethyl group.
Phenethylhydrazine: Similar structure but lacks the fluorine atom.
Hydrazine: The parent compound without any substituents.
Uniqueness: (3-Fluorophenethyl)hydrazine is unique due to the presence of both the fluorine atom and the ethyl group, which confer specific chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the ethyl group enhances its ability to interact with biological targets .
Propriétés
Formule moléculaire |
C8H11FN2 |
|---|---|
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11FN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2 |
Clé InChI |
AQSMCGBZLIQROZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
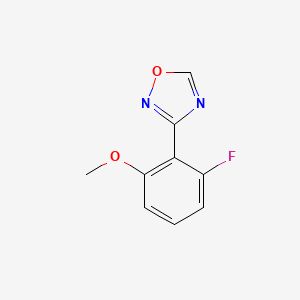
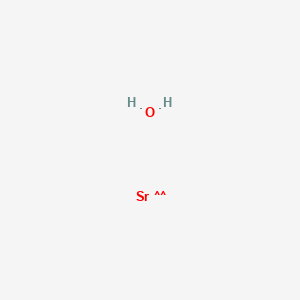
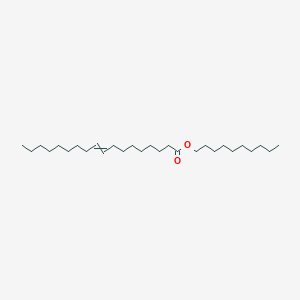
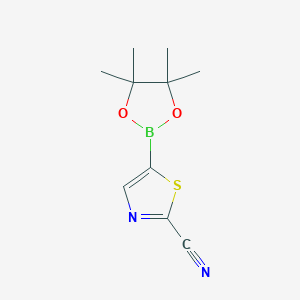
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)


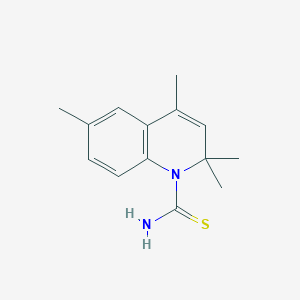
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)

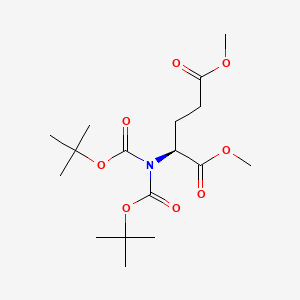
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
